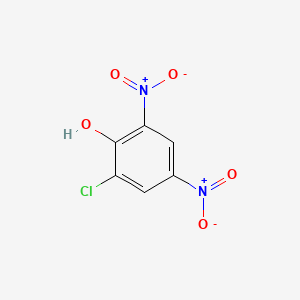
2-Chloro-4,6-dinitrophenol
Cat. No. B1583033
Key on ui cas rn:
946-31-6
M. Wt: 218.55 g/mol
InChI Key: PCBCIXWBAPIVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04879415
Procedure details


160 parts of 2,4-dinitrophenol are suspended in 240 parts of water. Then 0.5 part of lignosulfonate (dispersant) is added to this suspension and the dinitrophenol is comminuted by ultrasonication. A reactor is charged with 210 parts of 14 % hydrochloric acid and the aqueous suspension of finely particulate 2,4-dinitrophenol and 60 parts of chlorine gas are added simultaneously at 0° C. The addition of the suspension of dinitrophenol is made over 120 minutes and the chlorine is simultaneously added over 130 minutes. When the addition of chlorine is complete, the product is isolated by filtration and washed with 250 parts of water, affording 162.4 parts of 2-chloro-4,6-dinitrophenol (corresponding to a yield of c. 83 %).



[Compound]
Name
lignosulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four







Name

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[OH:13])([O-:3])=[O:2].[N+](C1C([N+]([O-])=O)=C(O)C=CC=1)([O-])=O.[ClH:27].ClCl>O>[Cl:27][C:6]1[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]=1[OH:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
|
Step Four
[Compound]
|
Name
|
lignosulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C=CC1)O)[N+](=O)[O-]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C(=C(C=CC1)O)[N+](=O)[O-]
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added simultaneously at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 250 parts of water
|
Outcomes


Product
Details
Reaction Time |
120 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
